1-(Chloromethylsulfanyl)propane
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Overview
Description
1-(Chloromethylsulfanyl)propane is an organic compound with the molecular formula C₄H₉ClS. It is also known by other names such as chloromethylpropyl sulfide and chloromethyl n-propyl sulfide . This compound is characterized by the presence of a chloromethyl group attached to a sulfanyl group, which is further connected to a propane chain. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Preparation Methods
1-(Chloromethylsulfanyl)propane can be synthesized through several methods. One common synthetic route involves the reaction of 1-propanethiol with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
Reaction of 1-propanethiol with formaldehyde: This step forms a hydroxymethyl derivative.
Reaction with hydrochloric acid: The hydroxymethyl derivative is then treated with hydrochloric acid to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Chloromethylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols. For example, reacting with an amine can produce a corresponding amine derivative.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethylsulfanyl)propane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethylsulfanyl)propane involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The sulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(Chloromethylsulfanyl)propane can be compared with similar compounds such as:
1-(Chloromethylsulfanyl)-2-methoxyethane: This compound has a similar structure but includes a methoxy group, which can influence its reactivity and applications.
2-(Chloromethylsulfanyl)propane: This isomer has the chloromethyl group attached to a different carbon atom, leading to different chemical properties and reactivity.
1,3-Diaminopropane: Although structurally different, this compound is used in similar applications, such as in the synthesis of pharmaceuticals and specialty chemicals.
The uniqueness of this compound lies in its specific reactivity due to the presence of both chloromethyl and sulfanyl groups, making it a versatile intermediate in various chemical reactions.
Properties
CAS No. |
42330-15-4 |
---|---|
Molecular Formula |
C4H9ClS |
Molecular Weight |
124.63 g/mol |
IUPAC Name |
1-(chloromethylsulfanyl)propane |
InChI |
InChI=1S/C4H9ClS/c1-2-3-6-4-5/h2-4H2,1H3 |
InChI Key |
IUPCBPIYSNBNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCl |
Origin of Product |
United States |
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